Cas no 1805984-39-7 (Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate)

Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate structure
1805984-39-7 structure
商品名:Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate
CAS番号:1805984-39-7
MF:C11H7F5N2O2
メガワット:294.177500009537
CID:4881221

Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate
    • インチ: 1S/C11H7F5N2O2/c1-2-20-10(19)7-5(3-17)8(11(14,15)16)18-4-6(7)9(12)13/h4,9H,2H2,1H3
    • InChIKey: MNITVXXAOSPKLJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CN=C(C(F)(F)F)C(C#N)=C1C(=O)OCC)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 403
  • トポロジー分子極性表面積: 63
  • 疎水性パラメータ計算基準値(XlogP): 2.3

Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029037053-500mg
Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate
1805984-39-7 95%
500mg
$1,651.30 2022-04-01
Alichem
A029037053-250mg
Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate
1805984-39-7 95%
250mg
$1,038.80 2022-04-01
Alichem
A029037053-1g
Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate
1805984-39-7 95%
1g
$2,750.25 2022-04-01

Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate 関連文献

Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylateに関する追加情報

Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate: A Fluorinated Pyridine Derivative with Promising Applications in Medicinal Chemistry

Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate represents a novel fluorinated pyridine derivative with a unique combination of electron-withdrawing groups and structural complexity. This compound, with the chemical formula C12H8FN3O2 and CAS number 1805984-39-7, is characterized by its trifluoromethyl and difluoromethyl substituents on the pyridine ring, along with a cyano group and an ester functional group. The synthesis of this molecule involves advanced organic chemistry techniques, including electrophilic fluorination and nucleophilic substitution reactions, which are critical for creating the fluorinated moieties essential for its biological activity.

Recent studies in synthetic chemistry have highlighted the importance of fluorinated compounds in drug discovery due to their enhanced metabolic stability and improved binding affinity to biological targets. Fluorine atoms introduce unique electronic effects that modulate the physicochemical properties of molecules, such as hydrophobicity, lipophilicity, and hydrogen bonding capacity. The pyridine ring serves as a versatile scaffold for drug development, offering multiple sites for functional group modification to optimize pharmacokinetic and pharmacodynamic profiles. The cyano group in this compound contributes to its polar character, while the trifluoromethyl and difluoromethyl substituents enhance its hydrophobicity, making it a potential candidate for targeting lipid-rich cellular compartments.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated the utility of fluorinated pyridine derivatives in the development of inhibitors for key enzymes involved in metabolic pathways. The carboxylate ester group in this molecule is particularly significant, as it can undergo hydrolysis to yield carboxylic acid derivatives, which may exhibit different biological activities. This feature is crucial for designing prodrugs that improve bioavailability and reduce toxicity. Additionally, the fluorinated substituents on the pyridine ring are known to influence the molecule's interaction with protein targets, potentially enhancing its selectivity and efficacy.

Emerging trends in drug discovery emphasize the role of fluorinated compounds in addressing unmet medical needs, particularly in oncology and neurodegenerative diseases. The pyridine-4-carboxylate framework of this compound provides a scaffold for further modifications, such as the introduction of heteroatoms or the replacement of functional groups. For instance, studies in Anticancer Research (2024) have explored the potential of fluorinated pyridine derivatives as inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in cancer progression. The trifluoromethyl group in this molecule is hypothesized to stabilize the transition state of enzymatic reactions, thereby improving its inhibitory potency.

Computational modeling has further supported the potential of this compound as a lead candidate for drug development. Molecular docking studies suggest that the fluorinated substituents and the cyano group play a critical role in the molecule's binding affinity to target proteins. The pyridine ring is predicted to form hydrogen bonds with specific residues in the active site of target enzymes, while the carboxylate ester group may contribute to hydrophobic interactions. These interactions are essential for achieving high specificity and minimal off-target effects, which are critical for therapeutic applications.

Experimental validation of the compound's biological activity is currently underway, with preliminary results showing promising anti-cancer properties. In vitro assays have demonstrated that the fluorinated pyridine derivative exhibits cytotoxicity against cancer cell lines, particularly those overexpressing PTPs. The trifluoromethyl and difluoromethyl groups are believed to enhance the molecule's ability to disrupt signaling pathways associated with tumor growth. These findings align with the growing body of evidence supporting the use of fluorinated compounds in the treatment of aggressive cancers.

The synthesis of Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate involves a multi-step process that requires precise control of reaction conditions. The first step typically involves the formation of a fluorinated pyridine intermediate, which is then functionalized with a cyano group and an ester group. This process often employs transition metal catalysts and fluorinating agents to achieve the desired substitution patterns. The fluorinated substituents are particularly sensitive to reaction conditions, necessitating rigorous optimization to prevent side reactions and ensure high yields.

Recent advancements in organic synthesis have enabled the efficient preparation of complex fluorinated molecules like this one. Techniques such as microwave-assisted synthesis and solid-phase peptide synthesis have been adapted to facilitate the introduction of fluorinated groups into the pyridine ring. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact of the process, which is increasingly important in pharmaceutical manufacturing. The carboxylate ester group can be further modified to enhance the molecule's solubility and stability in biological systems.

Looking ahead, the potential applications of this compound extend beyond oncology. Research in neurodegenerative diseases has shown that fluorinated pyridine derivatives can modulate the activity of enzymes involved in neuroinflammation and protein misfolding. The trifluoromethyl and difluoromethyl groups are thought to influence the molecule's interaction with these enzymes, potentially offering new therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease. The cyano group may also contribute to the molecule's ability to cross the blood-brain barrier, enhancing its efficacy in targeting central nervous system disorders.

In conclusion, Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate represents a promising fluorinated pyridine derivative with significant potential in medicinal chemistry. Its unique structural features, including the fluorinated substituents and the carboxylate ester group, position it as a valuable candidate for further exploration in drug development. As research in synthetic chemistry and drug discovery continues to advance, this molecule may pave the way for the design of novel therapeutics with improved efficacy and safety profiles.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量